Cas no 81058-27-7 ([(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate)

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate structure
81058-27-7 structure
Nom du produit:[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate
Numéro CAS:81058-27-7
Le MF:C26H43BrO9
Mégawatts:579.518228769302
MDL:MFCD08275217
CID:60291
PubChem ID:10886360

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate Propriétés chimiques et physiques

Nom et identifiant

    • 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
    • TETRAKIS(2,2-DIMETHYLPROPANOATE)-A-D-GLUCOPYRANOSYL BROMIDE
    • TETRA-O-PIVALOYL-ALPHA-D-GLUCOPYRANOSYL BROMIDE
    • 2,3,4,6-Tetra-O-pivaloyl-a-D-glucopyranosylbromide
    • 2,3,4,6-Tetra-O-pivaloyl-a-D-glucopyranosyl bromide (stabilised with CaCO3)
    • [(2S,3S,4S,5R,6S)-6-broMo-3,4,5-tris(2,2-diMethylpropanoyloxy)tetrahydropyran-2-yl]Methyl2,2-diMethylpropanoate
    • (2R,3R,4S,5R,6R)-2-Bromo-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
    • 2,3,4,6-TETRA-O-PIVALOYL-α-D-GLUCOPYRANOSYL BROMIDE
    • Tetra-O-pivaloyl-α-D
    • Tetra-O-pivaloyl-α-D-glucopyranosyl Bromide
    • 2,3,3-Trimethyl-5-Chloro-3H-Indole
    • Tetrakis(2,2-Dimethylpropanoate)-α-D-Glucopyranosyl Bromide
    • [(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate
    • (2R,3R,4S,5R,6R)-2-Bromo-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyltris(2,2-dimethylpropanoate)
    • F12912
    • EC 686-241-8
    • BS-29473
    • A864609
    • 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide, >=90% (TLC)
    • AKOS024462364
    • AC-26309
    • DTXSID801020960
    • 2,3,4,6-tetra-o-pivaloyl-a-d-glucopyranosyl bromide
    • 2,3,4,6-Tetra-O-pivaloylalpha-D-glucopyranosyl bromide
    • (2R,3R,4S,5R,6R)-2-Bromo-6-((pivaloyloxy)methyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate) (Empagliflozin Impurity pound(c)
    • [(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
    • alpha-D-Glucopyranosyl bromide, 2,3,4,6-tetrakis(2,2-dimethylpropanoate)
    • 2,3,4,6-TETRAKIS-O-(2,2-DIMETHYLPROPANOYL)-ALPHA-D-GLUCOPYRANOSYL BROMIDE
    • 81058-27-7
    • BSDBCYHGMPHOAL-SFFUCWETSA-N
    • Tetra-O-pivaloyl-
    • CS-0165066
    • MFCD08275217
    • AMY39015
    • SCHEMBL1039837
    • 2,3,4,6-tetra-O-pivaloyl-alpha-D-gluco-pyranosyl bromide
    • (2R,3R,4S,5R,6R)-2-bromo-6-(pivaloyloxymethyl)tetrahydro-2H-pyran-3,4,5-triyl tris(2,2-dimethylpropanoate)
    • A inverted exclamation mark-D-glucopyranosyl bromide
    • α-D-Glucopyranosyl bromide, tetrakis(2,2-dimethylpropanoate) (9CI)
    • 2,3,4,6-Tetrakis(2,2-dimethylpropanoate) alpha-D-Glucopyranosyl Bromide; 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide;
    • I+/--aD-aGlucopyranosyl bromide, 2,a3,a4,a6-atetrakis(2,a2-adimethylpropanoate)
    • MDL: MFCD08275217
    • Piscine à noyau: 1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18+/m1/s1
    • La clé Inchi: BSDBCYHGMPHOAL-SFFUCWETSA-N
    • Sourire: O([C@@H]1[C@@H](COC(=O)C(C)(C)C)O[C@H](Br)[C@H](OC(=O)C(C)(C)C)[C@H]1OC(=O)C(C)(C)C)C(=O)C(C)(C)C

Propriétés calculées

  • Qualité précise: 578.20900
  • Masse isotopique unique: 578.20905g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 9
  • Comptage des atomes lourds: 36
  • Nombre de liaisons rotatives: 13
  • Complexité: 824
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 5
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 114Ų
  • Le xlogp3: 7.1

Propriétés expérimentales

  • Dense: 1.22
  • Point d'ébullition: 530.5°C at 760 mmHg
  • Point d'éclair: 274.6°C
  • Indice de réfraction: 1.494
  • Le PSA: 114.43000
  • Le LogP: 4.56920

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate Informations de sécurité

  • Code de catégorie de danger: 36/37/38
  • Instructions de sécurité: S26; S36
  • Identification des marchandises dangereuses: Xi
  • Terminologie du risque:R36/37/38
  • Conditions de stockage:(BD64934)

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Apollo Scientific
BIT1007-50g
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
81058-27-7
50g
£54.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KF571-20g
[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate
81058-27-7 98%
20g
218.0CNY 2021-07-10
abcr
AB462883-500 g
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide, 95%; .
81058-27-7 95%
500g
€539.30 2023-07-18
abcr
AB462883-25 g
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide, 95%; .
81058-27-7 95%
25g
€102.70 2023-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T71020-25g
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
81058-27-7 98%
25g
¥214.0 2024-07-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304706-1g
[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate
81058-27-7 98%
1g
¥55.90 2023-08-31
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY275113-25g
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl Bromide
81058-27-7 ≥95%
25g
¥202.00 2024-07-09
TRC
T306360-10g
Tetra-O-pivaloyl-a-D-glucopyranosyl Bromide
81058-27-7
10g
$ 1453.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T71020-100g
2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide
81058-27-7 98%
100g
¥707.0 2024-07-18
Biosynth
MT06371-25 g
2,3,4,6-Tetra-O-pivaloyl-a-D-glucopyranosyl bromide - stabilised with CaCO3
81058-27-7
25g
$250.50 2023-01-03

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane ;  rt; 16 h, rt
Référence
Stereoselective C-Glycosylation Reactions with Arylzinc Reagents
Lemaire, Sebastien; et al, Organic Letters, 2012, 14(6), 1480-1483

Méthode de production 2

Conditions de réaction
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  reflux; reflux; 24 h, reflux
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Dichloromethane ;  rt; 16 h, rt
Référence
Stereoselective C-Glycosylation Reactions with Arylzinc Reagents
Lemaire, Sebastien; et al, Organic Letters, 2012, 14(6), 1480-1483

Méthode de production 3

Conditions de réaction
1.1 Reagents: Bromotrimethylsilane Catalysts: Bismuth bromide Solvents: Dichloromethane ;  24 h, rt
Référence
High-yield syntheses of tetra-O-benzyl-α-D-glucopyranosyl bromide and tetra-O-pivaloyl-α-D-glucopyranosyl bromide and their advantage in the Koenigs-Knorr reaction
Presser, Armin; et al, Monatshefte fuer Chemie, 2006, 137(3), 365-374

Méthode de production 4

Conditions de réaction
1.1 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Dichloromethane ;  10 min, 0 °C → rt; 3 h, rt
Référence
Excited-State Palladium-Catalyzed 1,2-Spin-Center Shift Enables Selective C-2 Reduction, Deuteration, and Iodination of Carbohydrates
Zhao, Gaoyuan; et al, Journal of the American Chemical Society, 2021, 143(4), 1728-1734

Méthode de production 5

Conditions de réaction
1.1 Reagents: Acetic acid ,  Hydrogen bromide Solvents: Dichloromethane ;  0 °C; 0 °C → 25 °C; 2 h, 25 °C
1.2 Solvents: Water ;  0 °C
Référence
Glycosyl-Radical-Based Synthesis of C-Alkyl Glycosides via Photo-mediated Defluorinative gem-Difluoro-allylation
Li, Cai-Yi; et al, Organic Letters, 2021, 23(22), 8899-8904

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  5 h, rt
Référence
Total Syntheses of Rhodiolosides A and D and of Sachalinols A-C
Simon, Kristina; et al, European Journal of Organic Chemistry, 2011, (8), 1493-1503

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate Raw materials

[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate Preparation Products

Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:81058-27-7)2,3,4,6-TETRA-O-PIVALOYL-ALPHA-D-GLUCOPYRANOSYL BROMIDE
sfd510
Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:81058-27-7)[(2R,3R,4S,5R,6R)-6-bromo-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]oxan-2-yl]methyl 2,2-dimethylpropanoate
A864609
Pureté:99%
Quantité:500g
Prix ($):309.0